molecular formula C10H14BrN3O2 B13521431 Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoate

Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoate

Cat. No.: B13521431
M. Wt: 288.14 g/mol
InChI Key: UQGYSOCRCSWEPQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Cyclopropylation: The brominated pyrazole is then reacted with a cyclopropyl-containing reagent under suitable conditions to introduce the cyclopropyl group.

    Esterification: Finally, the amino group is protected, and the esterification is carried out using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The cyclopropyl group may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
  • 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride

Uniqueness

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with enhanced performance.

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

methyl 2-amino-3-(4-bromopyrazol-1-yl)-2-cyclopropylpropanoate

InChI

InChI=1S/C10H14BrN3O2/c1-16-9(15)10(12,7-2-3-7)6-14-5-8(11)4-13-14/h4-5,7H,2-3,6,12H2,1H3

InChI Key

UQGYSOCRCSWEPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C=C(C=N1)Br)(C2CC2)N

Origin of Product

United States

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